2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzimidazole ring via an amino group . The exact structure would need to be determined using techniques such as X-ray crystallography .Scientific Research Applications
Phenolic Compounds' Pharmacological Potential
Phenolic acids, such as Chlorogenic Acid (CGA), have gained substantial attention for their practical, biological, and pharmacological effects. CGA demonstrates a variety of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. It is speculated that CGA can significantly impact lipid and glucose metabolism, suggesting potential applications in managing disorders like cardiovascular disease, diabetes, and obesity. These findings suggest that structurally related compounds like “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol” may also possess similar biological and pharmacological activities, warranting further research into their potential applications (Naveed et al., 2018).
Antioxidant and Antimicrobial Properties
Compounds derived from phenolic structures have been extensively reviewed for their antioxidant and antimicrobial properties. These activities make them of interest for applications in food preservation, pharmaceuticals, and as potential natural additives for various products. The broad spectrum of activities associated with phenolic compounds underscores the importance of investigating specific derivatives like “this compound” for their unique properties and applications.
Environmental and Toxicological Considerations
Understanding the environmental fate and toxicological impact of chemically related compounds is crucial for assessing the potential applications and implications of new derivatives. Research on alkylphenols and their ethoxylates, for example, has shown significant environmental persistence and endocrine-disrupting potential. These findings highlight the importance of comprehensive environmental and health impact assessments for new compounds before their application in industrial, pharmaceutical, or agricultural settings (Ying, Williams, & Kookana, 2002).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. By interacting with this receptor, the compound can influence the growth and development of blood vessels.
Mode of Action
The compound interacts with its target, VEGFR2, by binding to the receptor’s active site. This binding inhibits the receptor’s activity, preventing it from triggering the downstream signaling pathways that promote angiogenesis
Biochemical Pathways
Upon binding to VEGFR2, the compound disrupts the angiogenesis pathway. This pathway is crucial for the growth and development of new blood vessels, which is essential for the growth and spread of cancer cells. By inhibiting this pathway, the compound can potentially slow down or halt the progression of diseases that rely on angiogenesis, such as cancer .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO2/c1-2-23-14-5-3-4-10(15(14)22)9-21-11-6-7-13(17)12(8-11)16(18,19)20/h3-8,21-22H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUBFASTODOORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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